![molecular formula C20H17F2N3O2 B2676753 N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide CAS No. 2415490-12-7](/img/structure/B2676753.png)
N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of indole and pyrrolidinone moieties, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the 3,4-difluorophenyl derivative, followed by the formation of the pyrrolidinone ring through cyclization reactions. The final step involves coupling the pyrrolidinone intermediate with an indole-2-carboxamide derivative under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole and pyrrolidinone moieties, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) or potassium tert-butoxide in THF (tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(3,4-dichlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide
- N-{[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide
- N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-pyrrole-2-carboxamide
Uniqueness
N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide stands out due to the presence of both indole and pyrrolidinone moieties, which confer unique electronic and steric properties. These features enhance its binding affinity to molecular targets and its reactivity in chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-15-6-5-14(9-16(15)22)25-11-12(7-19(25)26)10-23-20(27)18-8-13-3-1-2-4-17(13)24-18/h1-6,8-9,12,24H,7,10-11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKRFZJAHSZMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)F)CNC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-6-(((4-chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2676670.png)
![Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2676671.png)
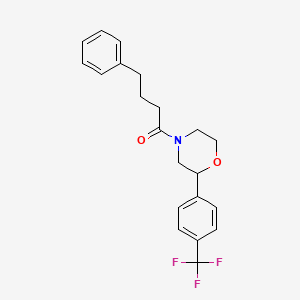
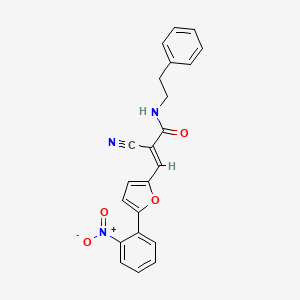
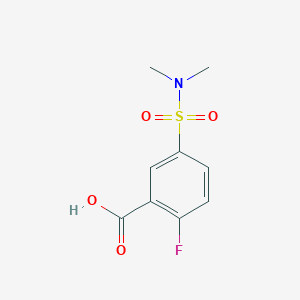
![Ethyl 2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2676677.png)
![Methyl 4-[4-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2676678.png)
![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide](/img/structure/B2676681.png)

![2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2676683.png)
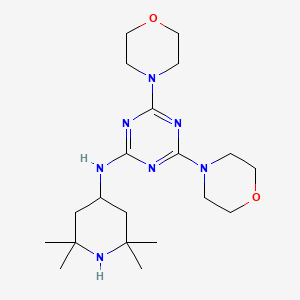
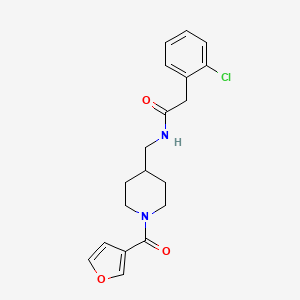
![2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2676688.png)
![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2676693.png)
